An In-depth Technical Guide to the Basic Properties of cis-3-Aminocyclohexanecarboxylic Acid
An In-depth Technical Guide to the Basic Properties of cis-3-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-3-Aminocyclohexanecarboxylic acid is a cyclic, non-proteinogenic amino acid of significant interest in medicinal chemistry and pharmacology. Its constrained cyclohexane backbone imparts specific conformational properties that are valuable in the design of peptidomimetics and other biologically active molecules. As a structural analog of γ-aminobutyric acid (GABA), it is a subject of investigation for its potential interactions with the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system.[1][2][3] Understanding the basic properties of this compound, particularly the pKa of its amino group, is fundamental to predicting its physiological behavior, designing derivatives, and interpreting its biological activity.
This technical guide provides a comprehensive overview of the basic properties of cis-3-aminocyclohexanecarboxylic acid. Due to the absence of a publicly available experimental pKa value for this specific molecule, this guide offers a comparative analysis with structurally related compounds to estimate its basicity. Furthermore, it details established experimental protocols for the precise determination of amino acid pKa values and illustrates the relevant biological context of GABAergic signaling.
Physicochemical Properties and Basicity
The basicity of cis-3-aminocyclohexanecarboxylic acid is primarily attributed to its amino group (-NH2). In an aqueous environment, this group can accept a proton to form a positively charged ammonium group (-NH3+). The equilibrium of this reaction is quantified by the acid dissociation constant (Ka) of the conjugate acid, or more commonly, its negative logarithm, the pKa. A higher pKa value for the amino group corresponds to a stronger base.
Comparative pKa Analysis
While an experimental pKa for cis-3-aminocyclohexanecarboxylic acid is not readily found in the literature, we can estimate its basicity by comparing it to structurally similar molecules. The table below presents the pKa values of relevant functional groups in related compounds.
| Compound | Functional Group | pKa Value | Reference(s) |
| Cyclohexylamine | Primary Amine (-NH₂) | 10.64 - 10.66 | [4][5][6][7][8] |
| Cyclohexanecarboxylic acid | Carboxylic Acid (-COOH) | ~4.9 | [9][10][11][12] |
| γ-Aminobutyric acid (GABA) | Primary Amine (-NH₂) | 10.6 | [13] |
| γ-Aminobutyric acid (GABA) | Carboxylic Acid (-COOH) | 4.03 |
Note: The pKa of the amino group in GABA is for the protonated amine, reflecting its basicity.
Based on this comparative data, the pKa of the amino group in cis-3-aminocyclohexanecarboxylic acid is expected to be in a similar range to that of cyclohexylamine and GABA, likely around 10.6. The presence of the carboxylic acid group on the same cyclohexane ring may have a minor electron-withdrawing effect, potentially slightly lowering the pKa of the amino group compared to cyclohexylamine. Conversely, the pKa of the carboxylic acid group is anticipated to be around 4-5, similar to cyclohexanecarboxylic acid and GABA.
Experimental Protocols for pKa Determination
For researchers seeking to definitively determine the pKa values of cis-3-aminocyclohexanecarboxylic acid, the following experimental protocols are recommended.
Potentiometric Titration
Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable groups.[14][15]
Methodology:
-
Sample Preparation: Prepare a solution of cis-3-aminocyclohexanecarboxylic acid of known concentration (e.g., 1 mM) in deionized water or a suitable buffer with a defined ionic strength.[14]
-
Initial pH Adjustment: Acidify the solution to a low pH (e.g., pH 1.5-2.0) with a standardized strong acid (e.g., 0.1 M HCl).[14][16]
-
Titration: Gradually add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) to the solution.[14][16]
-
pH Measurement: After each addition of the titrant, allow the solution to equilibrate and record the pH using a calibrated pH meter.[14][15]
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve), which are also the half-equivalence points. For a compound with two ionizable groups like cis-3-aminocyclohexanecarboxylic acid, two distinct pKa values will be observed.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine pKa values by monitoring the chemical shift changes of specific nuclei as a function of pH.[17][18][19]
Methodology:
-
Sample Preparation: Prepare a series of samples of cis-3-aminocyclohexanecarboxylic acid in buffers of precisely known pH values spanning the expected pKa ranges.
-
NMR Data Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample. Monitor the chemical shifts of nuclei adjacent to the amino and carboxylic acid groups. For example, the chemical shift of the proton on the carbon bearing the amino group (α-proton) is sensitive to the protonation state of the amine.
-
Data Analysis: Plot the chemical shift of the selected nucleus against the pH of the solution. The resulting data will form a sigmoidal curve. The pKa value is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[17]
Biological Context: GABAergic Signaling
As a GABA analog, the biological effects of cis-3-aminocyclohexanecarboxylic acid are likely mediated through interaction with components of the GABAergic synapse. Understanding this signaling pathway is crucial for interpreting its pharmacological activity.
GABAergic Synapse Signaling Pathway
The following diagram illustrates the key events at a GABAergic synapse.
Caption: Overview of GABAergic Synaptic Transmission.
In this pathway, GABA is synthesized from glutamate in the presynaptic terminal and packaged into vesicles.[20][21] Upon arrival of an action potential, calcium influx triggers the release of GABA into the synaptic cleft.[21] GABA then binds to postsynaptic GABAₐ and GABAₑ receptors.[20][22][23] GABAₐ receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization and inhibition of the postsynaptic neuron.[23] GABAₑ receptors are G-protein coupled receptors that can indirectly cause inhibition, for example, by activating potassium channels.[20][21] GABA is cleared from the synaptic cleft by GABA transporters (GATs).[20] Cis-3-aminocyclohexanecarboxylic acid may exert its effects by interacting with GABA receptors or transporters.
Conclusion
Cis-3-aminocyclohexanecarboxylic acid is a molecule with significant potential in drug discovery, particularly in the modulation of the GABAergic system. While its precise basicity has yet to be reported, a comparative analysis suggests a pKa for the amino group in the range of 10.6. For researchers requiring definitive values, this guide provides detailed protocols for experimental determination via potentiometric titration and NMR spectroscopy. The provided overview of the GABAergic signaling pathway serves as a critical framework for understanding the potential mechanisms of action of this and related compounds. This foundational knowledge of its basic properties and biological context is essential for the rational design and development of novel therapeutics targeting the central nervous system.
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